molecular formula C13H16FN3 B11721442 4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile

4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile

Cat. No.: B11721442
M. Wt: 233.28 g/mol
InChI Key: CLSJIALOAQFGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile is an organic compound that features a piperazine ring substituted with two methyl groups and a fluorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile typically involves the reaction of 3-fluorobenzonitrile with 3,3-dimethylpiperazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the nitrile group.

Major Products Formed

    Substitution: Products with different substituents on the benzene ring.

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the piperazine ring.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the brain. The fluorobenzonitrile moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Dimethylpiperazin-1-yl)benzoic acid
  • tert-butyl 4-(3,3-dimethylpiperazin-1-yl)benzoate
  • 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine

Uniqueness

4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile is unique due to the presence of both a fluorobenzonitrile moiety and a dimethylpiperazine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the piperazine ring can interact with various biological targets.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

4-(3,3-dimethylpiperazin-1-yl)-3-fluorobenzonitrile

InChI

InChI=1S/C13H16FN3/c1-13(2)9-17(6-5-16-13)12-4-3-10(8-15)7-11(12)14/h3-4,7,16H,5-6,9H2,1-2H3

InChI Key

CLSJIALOAQFGHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=C(C=C(C=C2)C#N)F)C

Origin of Product

United States

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